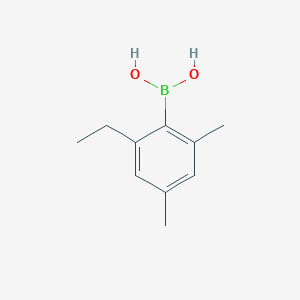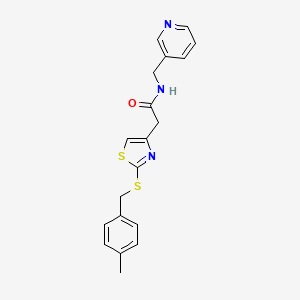![molecular formula C17H13ClN2O2S2 B2916296 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone CAS No. 866136-51-8](/img/structure/B2916296.png)
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone” is an organosulfur compound. It is a sulfone, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . The central sulfur atom in the sulfonyl group is hexavalent and is double-bonded to each of two oxygen atoms and has a single bond to each of two carbon atoms .
Synthesis Analysis
Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They participate in palladium-catalyzed amidation reactions in the presence of low CO pressures and an iodide salt . They can also be employed in polyetherification reactions .Molecular Structure Analysis
The molecular structure of sulfones features the sulfonyl functional group. The central sulfur atom is double-bonded to each of two oxygen atoms and has a single bond to each of two carbon atoms . The molecular weight of a similar compound, 4-Chlorophenyl phenyl sulfone, is 252.72 .Chemical Reactions Analysis
Sulfones are relatively inert chemically and are able to resist decomposition at elevated temperatures . They can be used as a temporary modulator of chemical reactivity, facilitating a variety of transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of sulfones can vary. For instance, 4-Chlorophenyl phenyl sulfone, a similar compound, has a melting point of 90-94 °C and is soluble in acetone, benzene, dioxane, hexane, and isopropanol .科学的研究の応用
Transparent Aromatic Polyimides
In a study by Tapaswi et al. (2015), 2,2′-Bis(thiophenyl)benzidine (BTPB) and 2,2′-bis(4-chlorothiophenyl)benzidine (BCTPB) were synthesized, leading to the creation of transparent polyimides with high refractive indices and good thermomechanical stabilities. These compounds show potential for use in applications requiring transparent materials with high refractive indices, such as optical devices (Tapaswi et al., 2015).
Heterocycle Synthesis
Shibuya (1984) explored the reaction of certain compounds to create a variety of heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. This research is significant in the field of organic chemistry, especially for the synthesis of complex organic compounds (Shibuya, 1984).
Molecular Structure Analysis
Adamovich et al. (2017) conducted a study to determine the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, a compound closely related to 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone. This study contributes to understanding the molecular architecture of biologically active compounds (Adamovich et al., 2017).
Cytotoxic Activity Analysis
Stolarczyk et al. (2018) investigated the synthesis and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives, including a compound structurally similar to the one . Their research provides insights into the potential medical applications of these compounds, particularly in cancer treatment (Stolarczyk et al., 2018).
Polymer Synthesis and Properties
Yan et al. (2005) synthesized polyimides from bis(dicarboxylphenylthio)diphenyl sulfone dianhydrides, demonstrating the potential of sulfur-containing aromatic PIs in various industrial applications due to their good solubility and thermal stability (Yan et al., 2005).
Safety and Hazards
The safety data sheet for Bis(4-chlorophenyl) sulfone, a related compound, indicates that it may form combustible dust concentrations in air and causes serious eye irritation. Precautionary measures include washing hands and face thoroughly after handling, wearing eye/face protection, and storing in a well-ventilated place with a tightly closed container .
特性
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5-methylsulfonyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S2/c1-24(21,22)15-11-19-16(12-5-3-2-4-6-12)20-17(15)23-14-9-7-13(18)8-10-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLGRQKYQPMBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2916214.png)
![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2916215.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2916217.png)
![1-(3,4-Dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2916221.png)
![3-(4-Isobutylphenyl)-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2916222.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2916224.png)
![3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2916225.png)
![N-(2,4-dimethoxybenzyl)-7-oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2916226.png)

![N-[3-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2916230.png)
![6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2916231.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2916232.png)
